molecular formula C22H19F3N4O2S B2385620 6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one CAS No. 872629-73-7

6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one

Cat. No. B2385620
CAS RN: 872629-73-7
M. Wt: 460.48
InChI Key: KDRXFBMPXJJMST-UHFFFAOYSA-N
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Description

6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C22H19F3N4O2S and its molecular weight is 460.48. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methods and Characterization :

    • A study by Zaki et al. (2017) developed a synthetic method for producing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which can be used as precursors for synthesizing heterocyclic rings containing tetrahydropyrimidothienoisoquinoline moiety. These compounds, including derivatives of pyrimidin-4(1H)-one, were characterized using various spectral analyses, indicating potential for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
  • Bioactivation and Metabolite Formation :

    • Subramanian et al. (2011) investigated the bioactivation of kinase inhibitors containing a terminal phenyl acetylene moiety, similar in structure to the compound . Their study revealed unique metabolic pathways leading to various oxidative products, highlighting the complex interactions these compounds may have in biological systems (Subramanian et al., 2011).
  • Antimicrobial and Antitubercular Activities :

    • Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues and evaluated their antimicrobial and antitubercular activities. This indicates the potential application of pyrimidine derivatives in developing treatments for bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
  • Cytotoxicity and Molecular Docking Studies :

    • A study by Toan et al. (2020) on quinoline-pyrimidine hybrid compounds, including derivatives of 4(1H)-pyrimidinone, involved synthesis, cytotoxicity analysis, and molecular docking. These compounds showed potential cytotoxic effects on human cancer cell lines, suggesting their use in cancer research (Toan, Thanh, Truong, & Van, 2020).
  • Anti-Inflammatory Activity :

  • Charge Transfer Materials :

    • Irfan (2014) conducted quantum chemical investigations on 4,6-di(thiophen-2-yl)pyrimidine derivatives, aiming to improve intra-molecular charge transfer and electronic properties. Such studies are crucial for developing efficient charge transfer materials in various applications (Irfan, 2014).
  • Antibacterial and Antifungal Agents :

    • Desai et al. (2021) synthesized 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, demonstrating significant antibacterial and antifungal activities. This suggests the role of pyrimidine derivatives in combating microbial infections (Desai, Harsorab, & Mehtaa, 2021).

properties

IUPAC Name

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S/c23-22(24,25)15-7-3-8-16(11-15)29-18(26)12-19(30)27-21(29)32-13-20(31)28-10-4-6-14-5-1-2-9-17(14)28/h1-3,5,7-9,11-12H,4,6,10,13,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRXFBMPXJJMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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